1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Overview
Description
1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that features a combination of fluorobenzenesulfonyl and imidazo[1,2-b]pyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Imidazo[1,2-b]pyridazinyl Intermediate: This step involves the synthesis of the 2-methylimidazo[1,2-b]pyridazin-6-yl intermediate through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzenesulfonyl or imidazo[1,2-b]pyridazinyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound may be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo[1,2-a]pyridine scaffold and are known for their applications in medicinal chemistry and organic synthesis.
Imidazo[1,2-a]pyrimidines: These compounds also feature an imidazo[1,2-a] scaffold but with a pyrimidine ring, offering different chemical properties and applications.
Uniqueness
1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to the combination of its fluorobenzenesulfonyl and imidazo[1,2-b]pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H21FN4O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H21FN4O3S/c1-14-12-24-18(21-14)5-6-19(22-24)27-13-15-7-9-23(10-8-15)28(25,26)17-4-2-3-16(20)11-17/h2-6,11-12,15H,7-10,13H2,1H3 |
InChI Key |
KKRJRPLUSDEJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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